![molecular formula C9H18N2O2 B1490277 2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2098080-47-6](/img/structure/B1490277.png)
2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Overview
Description
2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide, also known as AENPA, is an organic compound with a wide range of applications in synthetic organic chemistry and biochemistry. It is a versatile intermediate in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleosides. AENPA is also used as a building block in the synthesis of biologically active compounds, including drugs and natural products. This compound has been extensively studied for its structure-activity relationships, and has been found to be a useful tool in the development of new drugs and natural products.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Pyran derivatives are pivotal in synthesizing various heterocyclic compounds due to their reactivity and stability. The compound can serve as a key intermediate in the multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, and green reaction conditions . This approach can lead to the synthesis of complex molecules with potential biological activities.
Pharmaceutical Drug Development
The structural motif of pyran is present in many natural products and pharmaceuticals. The tetrahydro-2H-pyran moiety, in particular, is a strategic intermediate in constructing molecules with anti-inflammatory, anti-malarial, anti-microbial, and anti-tumor properties . The compound can be used to develop new drugs with enhanced efficacy and reduced side effects.
Agricultural Chemicals
Pyran derivatives exhibit herbicidal and insecticidal activities. The subject compound could be explored for its potential use in creating environmentally friendly pesticides that are more selective and less harmful to non-target organisms .
Organic Synthesis Precursors
In synthetic chemistry, pyran derivatives act as organic precursors for various reactions. The compound 2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide could be utilized in constructing complex organic molecules, potentially leading to new materials or chemical entities .
Catalysis
The compound may find applications in catalysis, particularly in reactions where pyran derivatives are known to facilitate transformations. Its role could be crucial in developing new catalytic processes that are more efficient and less energy-intensive .
Biochemical Research
Due to the biological relevance of pyran derivatives, the compound could be used in biochemical research to study cellular processes, enzyme mechanisms, and metabolic pathways. It might help in understanding diseases at the molecular level and developing targeted therapies .
Nanotechnology
The compound’s potential in nanotechnology could be explored, especially in the design of novel nanostructures for drug delivery systems, imaging, or sensors. Its unique chemical properties might allow for the creation of functionalized nanoparticles with specific applications .
Material Science
Lastly, the compound could contribute to material science by being part of the synthesis of new polymers or coatings with unique properties such as increased durability, biocompatibility, or environmental resistance .
properties
IUPAC Name |
2-amino-N-ethyl-N-(oxan-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-11(9(12)7-10)8-3-5-13-6-4-8/h8H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRCDCUZOBBWCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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